molecular formula C19H20ClN3O2 B505724 4-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide

4-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide

Cat. No.: B505724
M. Wt: 357.8g/mol
InChI Key: IDTJBFFJYQWZDC-UHFFFAOYSA-N
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Description

4-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide is a chemical compound with a complex structure, often used in various scientific research applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide involves several steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 2-aminobenzamide in the presence of a base such as triethylamine. This reaction typically occurs at room temperature and results in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Scientific Research Applications

4-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-{4-[(4-methylpiperazin-1-yl)phenyl]benzamide
  • 4-chloro-2-[(4-methyl-1-piperazinyl)carbonyl]phenyl methyl ether hydrochloride

Uniqueness

4-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research .

Properties

Molecular Formula

C19H20ClN3O2

Molecular Weight

357.8g/mol

IUPAC Name

4-chloro-N-[2-(4-methylpiperazine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C19H20ClN3O2/c1-22-10-12-23(13-11-22)19(25)16-4-2-3-5-17(16)21-18(24)14-6-8-15(20)9-7-14/h2-9H,10-13H2,1H3,(H,21,24)

InChI Key

IDTJBFFJYQWZDC-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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